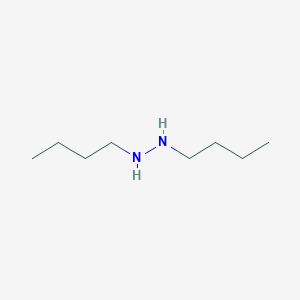

1,2-Dibutylhydrazine

Description

1,2-Dibutylhydrazine (C₈H₂₀N₂) is a hydrazine derivative featuring two butyl (-C₄H₉) groups attached to the hydrazine backbone at the 1 and 2 positions. Structurally, it belongs to the class of dialkylhydrazines, characterized by their nitrogen-nitrogen single bond and alkyl substituents. Hydrazine derivatives are widely studied for applications in pharmaceuticals, agrochemicals, and polymer chemistry due to their reactivity and ability to form coordination complexes .

Propriétés

Numéro CAS |

1744-71-4 |

|---|---|

Formule moléculaire |

C8H20N2 |

Poids moléculaire |

144.26 g/mol |

Nom IUPAC |

1,2-dibutylhydrazine |

InChI |

InChI=1S/C8H20N2/c1-3-5-7-9-10-8-6-4-2/h9-10H,3-8H2,1-2H3 |

Clé InChI |

FEBRIAPYLGMZSR-UHFFFAOYSA-N |

SMILES |

CCCCNNCCCC |

SMILES canonique |

CCCCNNCCCC |

Autres numéros CAS |

1744-71-4 |

Numéros CAS associés |

78776-28-0 (dihydrochloride) |

Synonymes |

1,2-di-n-butylhydrazine 1,2-di-n-butylhydrazine dihydrochloride 1,2-dibutylhydrazine n,n'-dibutylhydrazine |

Origine du produit |

United States |

Comparaison Avec Des Composés Similaires

Comparison with Similar Compounds

The following table summarizes key structural, physicochemical, and toxicological differences between 1,2-dibutylhydrazine and related hydrazine derivatives:

Key Comparative Insights

Structural Impact on Physicochemical Properties

- Alkyl vs. Aryl Substituents : this compound’s alkyl chains enhance lipophilicity compared to aromatic analogs like 1,2-diphenylhydrazine. This property may influence its bioavailability and environmental persistence .

- Steric Effects : Bulky substituents (e.g., butyl) reduce reactivity in coordination chemistry compared to smaller groups (e.g., acetyl), as seen in 1,2-diacetylhydrazine’s use as a ligand .

Toxicological Profiles Carcinogenicity: Alkylhydrazines (e.g., 1,2-diethylhydrazine) are potent carcinogens due to metabolic activation into DNA-alkylating agents. Neurotoxicity: Short-chain derivatives like 1,1-dimethylhydrazine exhibit acute neurotoxic effects, whereas longer-chain analogs (e.g., butyl) may accumulate in fatty tissues, leading to chronic exposure risks .

Applications Industrial Use: 1,2-Diethylhydrazine’s volatility makes it suitable for rocket fuels, while 1,2-diphenylhydrazine’s stability favors dye manufacturing . Pharmaceutical Potential: 1,2-Diacetylhydrazine’s chelating ability is exploited in antimicrobial agents, suggesting similar opportunities for this compound in drug design .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.